2-Oxoquazepam
Overview
Description
It is characterized by its chemical structure, which includes a 7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one moiety . This compound is known for its sedative and anxiolytic properties, making it a significant subject of study in pharmacology and medicinal chemistry.
Preparation Methods
The preparation of 2-Oxoquazepam involves the metabolic conversion of quazepam. Quazepam undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes such as CYP3A4, CYP2C9, and CYP2C19 . The primary metabolic pathway includes the conversion of quazepam to this compound, which is then further metabolized to N-desalkyl-2-oxoquazepam and 3-hydroxy-2-oxoquazepam . Industrial production methods for this compound are not extensively documented, but the synthesis typically involves the use of high-performance liquid chromatography (HPLC) for the quantification and isolation of the compound .
Chemical Reactions Analysis
2-Oxoquazepam undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-hydroxy-2-oxoquazepam.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The benzodiazepine ring allows for various substitution reactions, particularly at the nitrogen and carbon positions.
Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include 3-hydroxy-2-oxoquazepam and N-desalkyl-2-oxoquazepam .
Scientific Research Applications
2-Oxoquazepam has several scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine metabolism and pharmacokinetics.
Biology: The compound is studied for its interaction with GABA_A receptors in the central nervous system.
Medicine: This compound is investigated for its potential therapeutic effects in treating anxiety and insomnia.
Mechanism of Action
2-Oxoquazepam exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) on GABA_A receptors . These receptors are ionotropic chloride channels that produce inhibitory postsynaptic potentials. Upon activation by GABA, the channel undergoes a conformational change that allows the passage of chloride ions, leading to hyperpolarization and stabilization of the neuronal membrane . This mechanism results in the sedative and anxiolytic effects observed with this compound.
Comparison with Similar Compounds
2-Oxoquazepam is similar to other benzodiazepine derivatives such as:
Quazepam: The parent compound from which this compound is derived.
Norflurazepam: Another metabolite of quazepam with similar pharmacological properties.
3-Hydroxy-2-oxoquazepam: A hydroxylated metabolite of this compound.
What sets this compound apart is its preferential affinity for type I benzodiazepine recognition sites in the human brain, which may contribute to its unique pharmacological profile .
Properties
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF4N2O/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSXBSRGIRSXAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197932 | |
Record name | 2-Oxoquazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49606-44-2 | |
Record name | 2-Oxoquazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49606-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxoquazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049606442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxoquazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OXOQUAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T62S796K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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